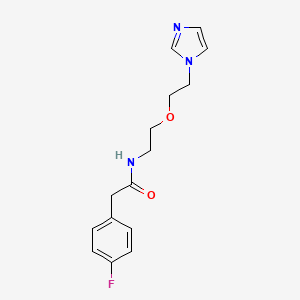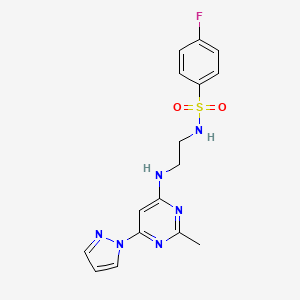
4-fluoro-N-(2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-fluoro-N-(2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C16H17FN6O2S and its molecular weight is 376.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial and Antitumor Activity
Research on related sulfonamide compounds has shown promising antimicrobial and antitumor activities. For example, studies have synthesized and evaluated derivatives for their efficacy against various bacteria and fungi, revealing significant antimicrobial properties (Nikulsinh Sarvaiya, Sheetal Gulati, Harshil Patel, 2019). Additionally, sulfonamide derivatives have been designed and synthesized with low toxicity, showing potent antitumor agents, indicating a potential for future drug discovery (Z. Huang, Z. Lin, J. Huang, 2001).
Antidiabetic Agents
The synthesis and evaluation of fluoropyrazolesulfonylurea and thiourea derivatives have demonstrated significant antidiabetic activity. Preliminary screenings of these compounds revealed their potential as hypoglycemic agents, with favorable drug-like profiles for future drug discovery studies (H. Faidallah, M. M. Al-Mohammadi, K. Alamry, K. A. Khan, 2016).
Imaging Agents for Neurodegenerative Disorders
Compounds containing the sulfonamide moiety have been investigated for their potential as imaging agents for neurodegenerative disorders. Specific derivatives have shown high in vitro affinity and selectivity for peripheral benzodiazepine receptors, suggesting their utility in positron emission tomography (PET) studies to explore neurodegenerative diseases (C. Fookes, T. Pham, F. Mattner, et al., 2008).
Anticancer and Anti-Inflammatory Agents
Novel derivatives incorporating the sulfonamide scaffold have been synthesized and evaluated for their anticancer and anti-inflammatory properties. Research has identified compounds with promising activity against human tumor breast cell lines and significant inhibition of 5-lipoxygenase, an enzyme implicated in inflammation and cancer (M. Ghorab, M. El-Gazzar, M. Alsaid, 2014).
Future Directions
Properties
IUPAC Name |
4-fluoro-N-[2-[(2-methyl-6-pyrazol-1-ylpyrimidin-4-yl)amino]ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN6O2S/c1-12-21-15(11-16(22-12)23-10-2-7-19-23)18-8-9-20-26(24,25)14-5-3-13(17)4-6-14/h2-7,10-11,20H,8-9H2,1H3,(H,18,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGCVCHFQMWCSTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2C=CC=N2)NCCNS(=O)(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
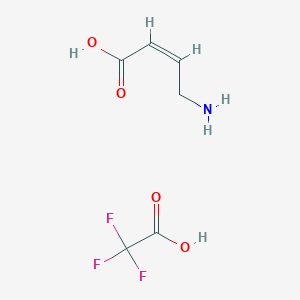
![3-{[2-(Tert-butoxy)ethyl]amino}propanoic acid](/img/structure/B2543233.png)
![1-Benzoyl-3-(3-methylphenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2543235.png)
![4-((1-(2-fluorobenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-isopropylcyclohexanecarboxamide](/img/structure/B2543236.png)
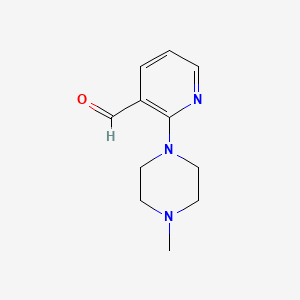
![1-[1]benzofuro[3,2-d]pyrimidin-4-yl-N-(4-isopropylphenyl)piperidine-3-carboxamide](/img/structure/B2543240.png)

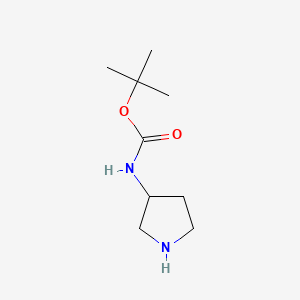
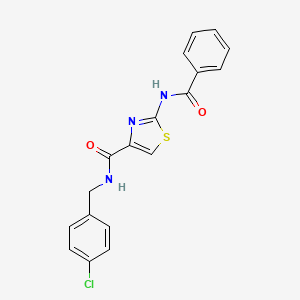
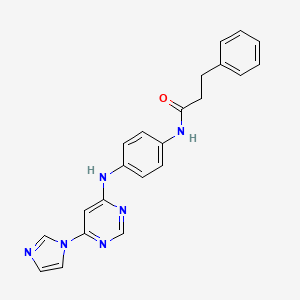
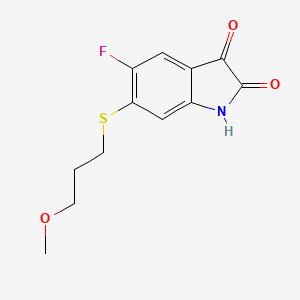

![5-methyl-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)isoxazole-3-carboxamide](/img/structure/B2543253.png)
